(3-Methoxy-1,2-phenylene)dimethanol
Overview
Description
(3-Methoxy-1,2-phenylene)dimethanol is an organic compound with the molecular formula C9H12O3 It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and two hydroxymethyl groups (-CH2OH) at the 1 and 2 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-phenylene)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-methoxybenzaldehyde.
Reduction: The aldehyde group of 3-methoxybenzaldehyde is reduced to a hydroxymethyl group using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydroxymethylation: The hydroxymethylation of the aromatic ring is achieved by reacting the intermediate with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form corresponding alcohols or alkanes using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of (3-Methoxy-1,2-phenylene)dicarboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted this compound compounds.
Scientific Research Applications
(3-Methoxy-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions with enzymes, receptors, and other biomolecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
(4-Methoxy-1,2-phenylene)dimethanol: Similar structure but with the methoxy group at the 4-position.
(3-Methyl-1,2-phenylene)dimethanol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: (3-Methoxy-1,2-phenylene)dimethanol is unique due to the specific positioning of the methoxy group and hydroxymethyl groups, which influence its chemical reactivity and potential applications. The presence of the methoxy group at the 3-position provides distinct electronic and steric effects compared to its analogs.
Biological Activity
(3-Methoxy-1,2-phenylene)dimethanol is an organic compound characterized by its molecular formula . It features a methoxy group (-OCH₃) and two hydroxymethyl groups (-CH₂OH) attached to a benzene ring. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. The hydroxymethyl groups can be oxidized to form carboxylic acids, while the methoxy group can participate in nucleophilic aromatic substitution reactions. These reactions are essential for the compound's reactivity and interactions with biological targets, such as enzymes and receptors.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. It has been studied for its ability to inhibit the growth of cancer cells through various mechanisms. For instance, it has shown promising results in molecular docking studies against targets associated with cancer proliferation .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. A study highlighted its potential in treating schizophrenia by interacting with specific genes related to dopamine pathways. The compound demonstrated favorable docking scores compared to established drugs like clozapine, suggesting its viability as a candidate for further pharmacological studies .
Case Studies
- Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.
- Neuropharmacology : A study focusing on the docking of this compound against DOPA-related genes indicated that it could modulate gene expression linked to neuropsychiatric disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
(4-Methoxy-1,2-phenylene)dimethanol | Methoxy group at 4-position | Similar anticancer properties |
(3-Methyl-1,2-phenylene)dimethanol | Methyl group instead of methoxy | Less potent in neuropharmacological assays |
(3-Hydroxy-1,2-phenylene)dimethanol | Hydroxyl group at 3-position | Enhanced antioxidant activity compared to target |
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-methoxyphenyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,10-11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZCTHYCDFIHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565039 | |
Record name | (3-Methoxy-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90047-52-2 | |
Record name | (3-Methoxy-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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